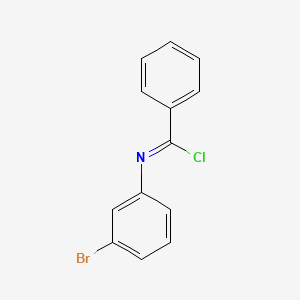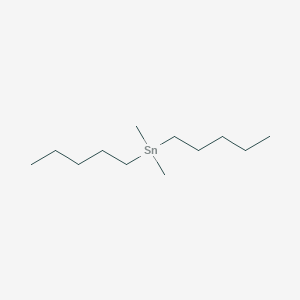
2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C15H12Cl2O3 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a hydroxy-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone typically involves the chlorination of 1-(2-hydroxy-4-methoxyphenyl)ethanone. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the chlorine atoms are introduced at the alpha position of the ethanone moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dichloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
- 2,2-Dichloro-1-(2,4,6-trihydroxyphenyl)ethanone
- 2,2-Dichloro-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and the hydroxy-methoxyphenyl group makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
95235-25-9 |
|---|---|
Molekularformel |
C9H8Cl2O3 |
Molekulargewicht |
235.06 g/mol |
IUPAC-Name |
2,2-dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-5-2-3-6(7(12)4-5)8(13)9(10)11/h2-4,9,12H,1H3 |
InChI-Schlüssel |
IQRMDUJXEWZURR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)C(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


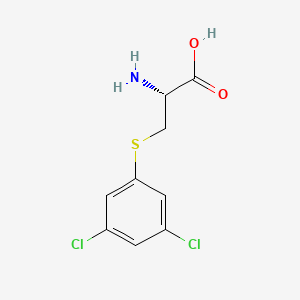
![[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene](/img/structure/B14347683.png)
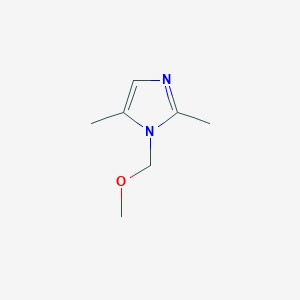
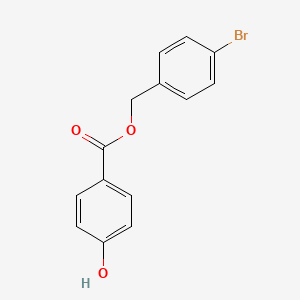
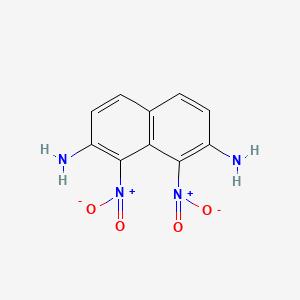
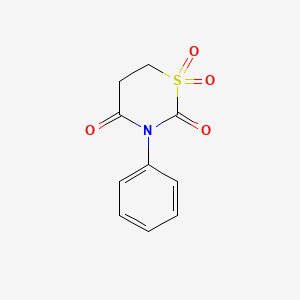
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)
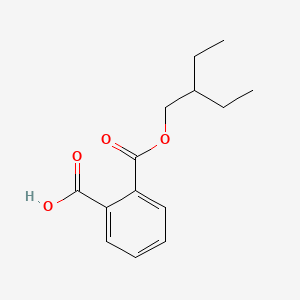
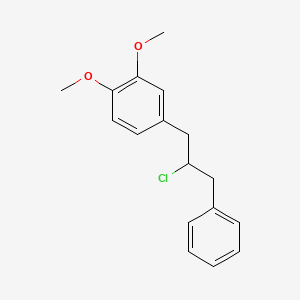
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
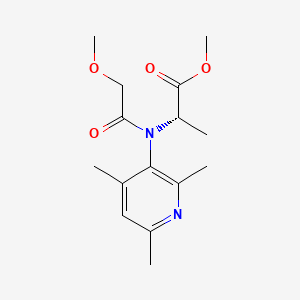
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
